molecular formula C13H18O6 B15176672 Benzylidene-D-glucitol CAS No. 34590-02-8

Benzylidene-D-glucitol

Cat. No.: B15176672
CAS No.: 34590-02-8
M. Wt: 270.28 g/mol
InChI Key: HZVFRKSYUGFFEJ-ABIPOCLWSA-N
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Description

Benzylidene-D-glucitol: . It is characterized by the presence of a benzylidene group attached to the D-glucitol (sorbitol) molecule

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of sorbitol with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the benzylidene group.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions involving the benzylidene group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxidized forms of this compound, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms such as alcohols and other derivatives.

  • Substitution Products: Different substituted benzylidene derivatives.

Scientific Research Applications

Chemistry: Benzylidene-D-glucitol is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: Research has explored the use of this compound in drug development, particularly in the design of new therapeutic agents. Industry: It finds applications in the production of various chemical products, including polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzylidene-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by modulating inflammatory pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Sorbitol: The parent compound from which Benzylidene-D-glucitol is derived.

  • Other Benzylidene Derivatives: Similar compounds with benzylidene groups attached to different monosaccharides.

Uniqueness: this compound is unique in its combination of the benzylidene group with the D-glucitol structure, which imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

34590-02-8

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

(Z,2R,3R,4S,5R)-7-phenylhept-6-ene-1,2,3,4,5,6-hexol

InChI

InChI=1S/C13H18O6/c14-7-10(16)12(18)13(19)11(17)9(15)6-8-4-2-1-3-5-8/h1-6,10-19H,7H2/b9-6-/t10-,11+,12-,13-/m1/s1

InChI Key

HZVFRKSYUGFFEJ-ABIPOCLWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)\O

Canonical SMILES

C1=CC=C(C=C1)C=C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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